2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE
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Overview
Description
2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE typically involves the reaction of anthranilic acid derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-aminobenzamide with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
2-QUINAZOLINEPROPANOIC ACID,3-AMINO-3,4-DIHYDRO-8-METHOXY-4-OXO-,HYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups contribute to its reactivity and potential interactions with biological targets .
Properties
CAS No. |
100139-31-9 |
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Molecular Formula |
C12H15N5O3 |
Molecular Weight |
277.284 |
IUPAC Name |
3-(3-amino-8-methoxy-4-oxoquinazolin-2-yl)propanehydrazide |
InChI |
InChI=1S/C12H15N5O3/c1-20-8-4-2-3-7-11(8)15-9(17(14)12(7)19)5-6-10(18)16-13/h2-4H,5-6,13-14H2,1H3,(H,16,18) |
InChI Key |
MOSJPJNJOLFHMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)CCC(=O)NN |
Synonyms |
2-Quinazolinepropionic acid, 3-amino-3,4-dihydro-8-methoxy-4-oxo-, hydrazide (6CI) |
Origin of Product |
United States |
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